molecular formula C12H16INO2 B7933065 [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid

[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7933065
M. Wt: 333.16 g/mol
InChI Key: WHXWJIOENZMIGU-UHFFFAOYSA-N
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Description

[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isopropyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Iodination of Benzyl Group: The benzyl group is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.

    Formation of Isopropyl-amino Group: The iodinated benzyl compound is then reacted with isopropylamine in the presence of a base, such as sodium hydroxide, to form the isopropyl-amino derivative.

    Introduction of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The isopropyl-amino group can interact with amino acid residues in proteins, modulating their activity. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds, such as:

    [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.

    [(2-Chloro-benzyl)-isopropyl-amino]-acetic acid:

    [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid: The presence of a fluorine atom imparts unique electronic properties and influences the compound’s interactions with biological targets.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and potential for halogen bonding interactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2-iodophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXWJIOENZMIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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